molecular formula C20H18N4O4S2 B5188684 N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide

N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide

Cat. No.: B5188684
M. Wt: 442.5 g/mol
InChI Key: YRGKJNIOEYZOKO-UHFFFAOYSA-N
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Description

N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide, also known as Compound 1, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. It belongs to the class of thiazole-based compounds and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 1 is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in inflammatory and oxidative stress pathways. It has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound 1 has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various cell and animal models. It has also been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 1 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, it also has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 1. One potential direction is to further investigate its potential in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential in treating other types of cancer and to investigate its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of this compound 1 for various applications.

Synthesis Methods

The synthesis of N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 1 involves the reaction of 4-(3-nitrophenyl)-1,3-thiazol-2-amine with carbon disulfide and subsequent reaction with 3-propoxybenzoyl chloride. The resulting compound is then subjected to various purification techniques to obtain the final product in high yield and purity.

Scientific Research Applications

N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 1 has been extensively studied for its potential in various scientific research applications. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-2-9-28-16-8-4-6-14(11-16)18(25)22-19(29)23-20-21-17(12-30-20)13-5-3-7-15(10-13)24(26)27/h3-8,10-12H,2,9H2,1H3,(H2,21,22,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGKJNIOEYZOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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